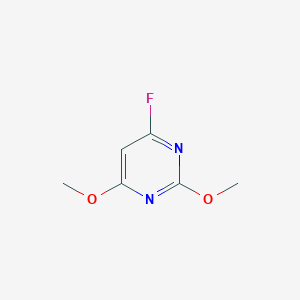![molecular formula C23H25NO3 B11708011 4-cyanophenyl (2E)-3-[4-(heptyloxy)phenyl]prop-2-enoate](/img/structure/B11708011.png)
4-cyanophenyl (2E)-3-[4-(heptyloxy)phenyl]prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-[4-(ヘプチロキシ)フェニル]プロプ-2-エン酸 4-シアノフェニルは、シアノフェニル基とヘプチロキシフェニル基がプロプ-2-エン酸結合によってつながった複雑な構造を持つ有機化合物です。
製法
合成ルートと反応条件
(2E)-3-[4-(ヘプチロキシ)フェニル]プロプ-2-エン酸 4-シアノフェニルの合成は、一般的に複数ステップのプロセスを伴います。一般的な方法には、次のステップが含まれます。
ヘプチロキシフェニル中間体の生成: このステップは、フェノールをヘプチルブロミドでアルキル化し、炭酸カリウムなどの塩基を存在させることで行われます。
シアノフェニル中間体の合成:
カップリング反応: 最後のステップでは、ヘプチロキシフェニル中間体とシアノフェニル中間体をパラジウム触媒のヘック反応を使用してカップリングし、目的の生成物を生成します。
工業的製法
この化合物の工業的生産では、同様の合成ルートを採用しますが、大規模生産に合わせて最適化されています。これには、連続フローリアクターや自動システムを使用することで、高い収率と純度が確保されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyanophenyl (2E)-3-[4-(heptyloxy)phenyl]prop-2-enoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Heptyloxyphenyl Intermediate: This step involves the alkylation of phenol with heptyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the Cyanophenyl Intermediate:
Coupling Reaction: The final step involves the coupling of the heptyloxyphenyl intermediate with the cyanophenyl intermediate using a palladium-catalyzed Heck reaction to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
反応の種類
(2E)-3-[4-(ヘプチロキシ)フェニル]プロプ-2-エン酸 4-シアノフェニルは、さまざまな化学反応を起こす可能性があります。これには次のようなものがあります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤で酸化できます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して還元できます。
置換: この化合物は、特にシアノ基で求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: メタノール中のナトリウムメトキシド。
生成される主な生成物
酸化: カルボン酸またはケトンの生成。
還元: アミンまたはアルコールの生成。
置換: 使用する求核剤に応じて、置換された誘導体の生成。
科学研究での応用
(2E)-3-[4-(ヘプチロキシ)フェニル]プロプ-2-エン酸 4-シアノフェニルは、科学研究でいくつかの用途があります。
材料科学: 共役構造のため、有機電子材料の開発に使用されています。
化学: より複雑な有機分子の合成のためのビルディングブロックとして役立ちます。
生物学と医学:
産業: 特殊化学品や先端材料の製造に使用されます。
科学的研究の応用
4-cyanophenyl (2E)-3-[4-(heptyloxy)phenyl]prop-2-enoate has several applications in scientific research:
Materials Science: Used in the development of organic electronic materials due to its conjugated structure.
Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and advanced materials.
作用機序
(2E)-3-[4-(ヘプチロキシ)フェニル]プロプ-2-エン酸 4-シアノフェニルの作用機序には、官能基を介した分子標的との相互作用が含まれます。シアノフェニル基は水素結合とπ-π相互作用に関与し、ヘプチロキシフェニル基は溶解性と膜透過性を向上させることができます。これらの相互作用は、さまざまな生化学的経路と分子標的に影響を与え、化合物をさまざまな用途で有用なものにしています。
類似化合物との比較
類似化合物
4-シアノフェニル酢酸: 構造は似ていますが、ヘプチロキシ基がありません。
4-オクチルフェノールエトキシレート: ヘプチロキシ基の代わりにオクチル基が含まれています。
独自性
(2E)-3-[4-(ヘプチロキシ)フェニル]プロプ-2-エン酸 4-シアノフェニルは、シアノフェニル基とヘプチロキシフェニル基の組み合わせによって独特です。これにより、明確な化学的および物理的特性が与えられます。これは、特定の溶解性、反応性、および相互作用特性を必要とする用途で特に役立ちます。
特性
分子式 |
C23H25NO3 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
(4-cyanophenyl) (E)-3-(4-heptoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C23H25NO3/c1-2-3-4-5-6-17-26-21-12-7-19(8-13-21)11-16-23(25)27-22-14-9-20(18-24)10-15-22/h7-16H,2-6,17H2,1H3/b16-11+ |
InChIキー |
GDGPEIRFCAZFGV-LFIBNONCSA-N |
異性体SMILES |
CCCCCCCOC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)C#N |
正規SMILES |
CCCCCCCOC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]furan-2-carbohydrazide](/img/structure/B11707930.png)
![5-[4-(diethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11707938.png)
![7-chloro-2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B11707947.png)
![2-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707955.png)
![5-bromo-2-{[(2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11707964.png)
![2-{(3Z)-3-[([1,1'-biphenyl]-4-ylcarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11707978.png)

![1-{4-[2-(4-Nitro-phenoxy)-ethoxy]-phenyl}-ethanone](/img/structure/B11707988.png)
![N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide](/img/structure/B11708004.png)

![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11708018.png)
![5-Hydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B11708023.png)
![N'-[(E)-(4-methylphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11708026.png)
![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11708031.png)
